molecular formula C13H13N3O B2372216 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 1105196-05-1

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B2372216
CAS No.: 1105196-05-1
M. Wt: 227.267
InChI Key: LYFGDSCHYYTNPE-UHFFFAOYSA-N
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Description

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound that features both an indole and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with an oxadiazole precursor under specific conditions. For example, the reaction of 5-isopropyl-1,3,4-oxadiazole-2-thiol with an indole derivative in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the indole moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or oxadiazole rings.

Scientific Research Applications

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The indole moiety is known to interact with various receptors and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-indol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8(2)12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFGDSCHYYTNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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